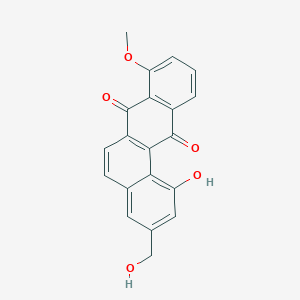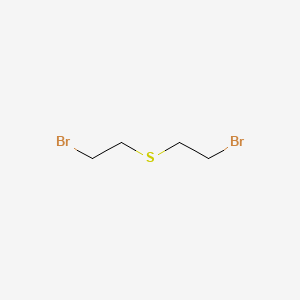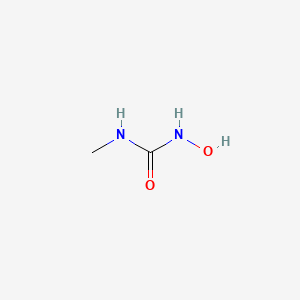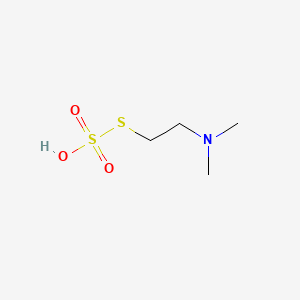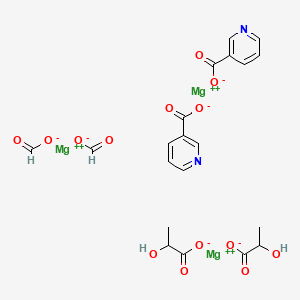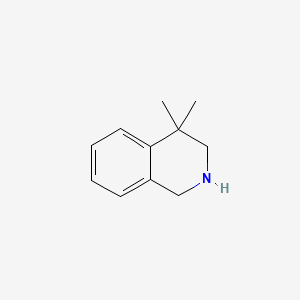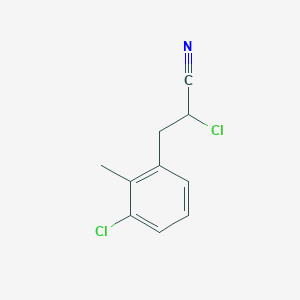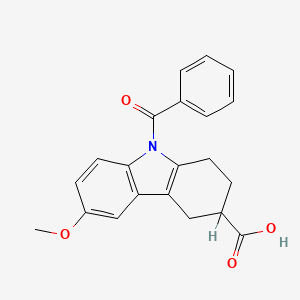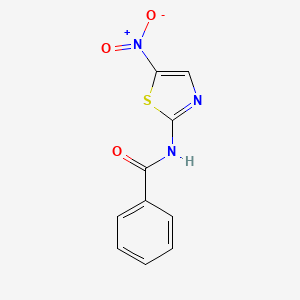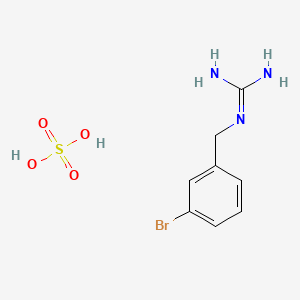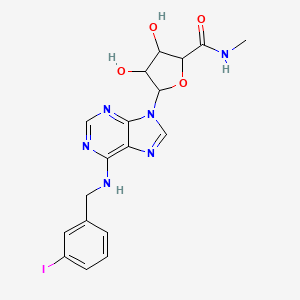
IB-MECA
描述
准备方法
The synthesis of N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide involves several steps. One common method includes the reaction of 6-halopurine-9-riboside with a diol protecting reagent, followed by the oxidation of the primary alcohol in the diol-protected 6-halopurine-9-riboside . This method is noted for its simplicity and high yield, making it suitable for Good Manufacturing Production (GMP).
化学反应分析
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the A3 adenosine receptor and its interactions with other molecules.
Biology: The compound is used to investigate cellular processes and signaling pathways involving the A3 adenosine receptor.
作用机制
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide exerts its effects by selectively binding to the A3 adenosine receptor. This binding leads to the activation of several intracellular signaling pathways, including the inhibition of adenylate cyclase, stimulation of [35S]GTPγS binding, and translocation of arrestin . These pathways play crucial roles in mediating the compound’s anti-inflammatory and anti-cancer effects.
相似化合物的比较
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide is often compared with its 2-chloro analogue, Cl-IB-MECA. Both compounds are selective agonists for the A3 adenosine receptor and have similar therapeutic applications. Cl-IB-MECA has been found to have higher affinity and selectivity for the A3 adenosine receptor, making it a more potent agonist .
Other similar compounds include:
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: This compound has been studied for its potential therapeutic effects and has shown promising results in preclinical studies.
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide: Known for its anti-proliferative effects on various types of tumors.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide stands out due to its unique structure and selective binding to the A3 adenosine receptor, making it a valuable compound for scientific research and therapeutic applications.
属性
IUPAC Name |
3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


